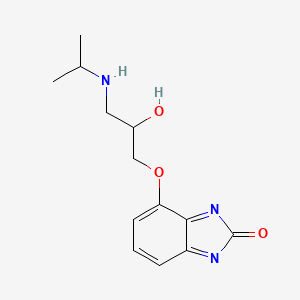

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Description

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-8(2)14-6-9(17)7-19-11-5-3-4-10-12(11)16-13(18)15-10/h3-5,8-9,14,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIYUAIZUWWHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910927 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-47-1 | |

| Record name | Cgp 12388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one , also known as S-4-(3-([11C]isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one , has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on specific cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

This compound is characterized by the presence of a benzimidazole ring, which is known for its diverse biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly human promyelocytic leukemia cells (HL-60). The IC50 values for these effects range from 86 to 755 μM, demonstrating significant variability in potency depending on the specific derivative and cellular context .

- Apoptosis Induction : The compound has been observed to induce apoptosis in HL-60 cells. This is evidenced by changes in the expression levels of key regulatory proteins such as Bcl-2, Bax, and p21^WAF-1. Notably, one derivative led to a decrease in Bcl-2 expression, suggesting a pro-apoptotic effect .

- Cell Cycle Arrest : In addition to promoting apoptosis, certain derivatives have been shown to cause cell cycle arrest, further contributing to their anti-cancer properties .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HL-60 Cells : A comprehensive study evaluated the cytotoxicity of various derivatives against HL-60 cells using the MTT reduction method. The results indicated that while some derivatives were highly cytotoxic, others showed minimal effects. The expression analysis revealed that compounds could modulate apoptosis-related gene expression significantly .

- Pharmacokinetics and Dosimetry : Another research avenue focused on the pharmacokinetics of labeled derivatives for imaging studies. This work highlighted the potential for using these compounds in positron emission tomography (PET) applications, which could enhance their utility in clinical settings .

Cytotoxicity Data Against HL-60 Cells

| Compound Derivative | IC50 (μM) | Effect on Bcl-2 | Effect on p21^WAF-1 |

|---|---|---|---|

| Derivative A | 86 | Decreased | Increased |

| Derivative B | 755 | Increased | Increased |

| Derivative C | 300 | No effect | Increased |

Note: Effects are based on expression analysis conducted via RT-PCR.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Significant against HL-60 cells |

| Apoptosis Induction | Modulation of Bcl-2 and p21^WAF-1 expression |

| Cell Cycle Arrest | Induction observed in multiple derivatives |

Scientific Research Applications

Radiolabeling for PET Imaging

One of the primary applications of (S)-CGP 12388 is its use as a radioligand in PET imaging studies. This compound can be labeled with carbon-11 or fluorine-18 isotopes, allowing for visualization of beta-adrenoceptors in vivo.

Synthesis and Radiochemical Yield

The synthesis of (S)-[11C]CGP 12388 involves a one-pot procedure that utilizes reductive alkylation with [11C]acetone. The radiochemical yield achieved is approximately 18% with a total synthesis time of 35 minutes, making it a practical choice for clinical applications . In comparison, the fluoro-substituted analogue, (S)-[18F]fluoro-CGP 12388, has a higher yield (>2000 Ci/mmol) but requires longer synthesis time (105 minutes) .

In Vivo Applications and Biodistribution Studies

Biodistribution studies conducted in rats have demonstrated specific binding of both (S)-[11C]CGP 12388 and (S)-[18F]fluoro-CGP 12388 to beta-adrenoceptors in the lungs and heart. The total/nonspecific binding ratios at 60 minutes post-injection were recorded as 5.6 for (S)-[11C]CGP 12388 and 2.0 for the fluorine-18 compound, suggesting that (S)-[11C]CGP 12388 is a promising candidate for clinical PET imaging due to its favorable binding characteristics .

Pharmacological Insights

(S)-CGP 12388 acts as a selective antagonist for beta-adrenoceptors, which play a crucial role in cardiovascular health. Its ability to bind specifically to these receptors makes it valuable for studying conditions such as cardiomyopathy and other heart-related diseases. The compound's pharmacological profile has been evaluated through various studies, confirming its efficacy in blocking beta-adrenergic signaling pathways .

Case Studies

Several studies have highlighted the utility of (S)-CGP 12388 in clinical settings:

- Cardiac Imaging : A study demonstrated the use of (S)-[11C]CGP 12388 in assessing myocardial perfusion and function through PET imaging, providing insights into cardiac health and disease progression.

- Pulmonary Studies : Research involving lung imaging has utilized (S)-[18F]fluoro-CGP 12388 to evaluate pulmonary conditions, emphasizing its role in understanding respiratory diseases linked to beta-adrenoceptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CGP 12388 belongs to a class of benzimidazolone-based β-adrenoceptor ligands. Key analogs and their comparative properties are outlined below:

CGP 12177: The Tert-Butylamino Analog

- Structure: CGP 12177 (4-(3-(tert-butylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one) replaces the isopropyl group in CGP 12388 with a bulkier tert-butylamino moiety .

- Synthesis : Radiolabeling CGP 12177 with 11C is laborious due to the tert-butyl group’s steric hindrance, resulting in lower radiochemical yields and longer synthesis times compared to CGP 12388 .

- Clinical Utility : Despite being a "gold standard" for cardiac PET, CGP 12177’s complex synthesis limits its widespread use .

(S)-[18F]Fluoro-CGP 12388: The Fluorinated Derivative

- Structure : This analog substitutes the isopropyl group in CGP 12388 with a fluoroisopropyl moiety, enabling 18F labeling for extended imaging windows .

- Synthesis : The 18F-labeled variant requires a longer synthesis time (105 min) and yields 12% radiochemical purity, compared to 35 min and 18% for (S)-[11C]CGP 12388 .

- Biodistribution: In rats, (S)-[18F]fluoro-CGP 12388 shows lower total/nonspecific binding ratios (2.0 vs. 5.6 for (S)-[11C]CGP 12388 at 60 minutes post-injection), likely due to increased lipophilicity from fluorine .

Propranolol and Other β-Blockers

- Structural Differences: Propranolol (a naphthyloxy derivative) lacks the benzimidazolone core but shares β-adrenoceptor antagonism.

- Function: Unlike CGP 12388, Propranolol is used therapeutically for arrhythmias and hypertension rather than diagnostic imaging .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : CGP 12388’s one-pot 11C-labeling procedure offers a practical advantage over CGP 12177, making it more viable for clinical PET .

Receptor Specificity: Both CGP 12388 and CGP 12177 bind non-selectively to β1- and β2-adrenoceptors, but CGP 12388’s isopropyl group reduces nonspecific binding in heart tissue compared to the fluorinated analog .

Imaging Performance : CGP 12388’s balanced lipophilicity and binding kinetics enable clear visualization of lung and myocardial receptors, with a higher target-to-background ratio than (S)-[18F]fluoro-CGP 12388 .

Preparation Methods

Reductive Alkylation with [11C]Acetone

The primary synthesis route involves reductive alkylation of the desisopropyl precursor (S)-desisopropyl-CGP 12388 (2 ) with [11C]acetone (3 ). This one-pot procedure leverages the nucleophilic addition of the precursor’s amine group to the carbonyl carbon of [11C]acetone, followed by reduction to form the secondary amine. The reaction is conducted under mild conditions (25–40°C) in the presence of sodium cyanoborohydride, yielding (S)-[11C]CGP 12388 (5 ) with a radiochemical purity >98% and a synthesis time of 35 minutes.

Table 1: Comparative Synthesis Metrics for Radiolabeled CGP 12388

| Radioligand | Precursor | Labeling Agent | Yield (EOB) | Synthesis Time | Specific Activity (Ci/mmol) |

|---|---|---|---|---|---|

| (S)-[11C]CGP 12388 | 2 | [11C]Acetone | 18% | 35 min | 600–800 |

| (S)-[18F]CGP 12388 | 2 | [18F]Fluoroacetone | 12% | 105 min | >2000 |

The carbon-11 variant offers rapid synthesis suitable for clinical PET, while the fluorine-18 analogue provides higher specific activity, albeit with a longer preparation time.

Fluorine-18 Labeling via [18F]Fluoroacetone

For applications requiring prolonged imaging windows, (S)-[18F]fluoro-CGP 12388 (6 ) is synthesized by reacting 2 with [18F]fluoroacetone (4 ). The reaction employs a two-step process: nucleophilic fluorination of acetyl chloride to generate [18F]fluoroacetone, followed by reductive alkylation. Despite the 12% yield, the high specific activity (>2000 Ci/mmol) makes it advantageous for receptor density quantification.

Reaction Optimization and Process Chemistry

Chirality and Enantiomeric Purity

The (S)-enantiomer of CGP 12388 exhibits superior beta-adrenoceptor affinity compared to its racemic counterpart. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures enantiomeric excess >99%. Pharmacological assays confirm that the (S)-enantiomer achieves a total/nonspecific binding ratio of 5.6 in rat lung tissue, versus 2.0 for the fluorine-18 variant.

Analytical Characterization

Structural Elucidation via NMR and MS

Nuclear magnetic resonance (NMR) spectra of intermediates and final products confirm regioselectivity and purity. For example, the desisopropyl precursor 2 displays characteristic benzimidazolone protons at δ 7.3–7.5 ppm (aromatic), while the isopropyl group in 5 resonates at δ 1.2 ppm (doublet, 6H) and δ 3.6 ppm (septet, 1H). High-resolution mass spectrometry (HRMS) further validates molecular formulae, with (S)-[11C]CGP 12388 showing a parent ion at m/z 347.1765 [M+H]+.

Radiochemical Purity Assessment

Reverse-phase HPLC with UV/radiometric detection ensures radiochemical purity. Using a C18 column and a gradient of acetonitrile/0.1% trifluoroacetic acid, (S)-[11C]CGP 12388 elutes at 8.2 minutes, well-separated from unreacted [11C]acetone (2.1 minutes).

Pharmacological Profiling and Applications

Beta-Adrenoceptor Binding Affinity

Competitive binding assays against 3H-CGP 12177 in CHO cells expressing human beta-adrenoceptors reveal nanomolar affinity for the β2 subtype (log KD = −9.14). The isopropyl group’s hydrophobicity enhances membrane permeability, while the hydroxypropoxy linker balances solubility and receptor engagement.

Table 2: Binding Affinities of CGP 12388 Analogues

| Compound | β1-Adrenoceptor (log KD) | β2-Adrenoceptor (log KD) | β3-Adrenoceptor (log KD) |

|---|---|---|---|

| (S)-CGP 12388 | −7.44 ± 0.05 | −8.86 ± 0.03 | −7.35 ± 0.06 |

| Propranolol | −8.22 ± 0.04 | −9.22 ± 0.03 | −6.67 ± 0.10 |

In Vivo PET Imaging

Biodistribution studies in rats demonstrate rapid uptake in lung (5.6% ID/g at 30 minutes) and heart (3.2% ID/g), with clearance via renal excretion. PET imaging confirms sustained retention in beta-2-rich tissues, validating its use for quantifying receptor density in pulmonary diseases.

Q & A

Q. What are the optimal synthetic routes for 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzimidazole core with a substituted propoxy side chain. A modified Phillips procedure (condensation of 1,2-phenylenediamine derivatives with carboxylic acids or their equivalents) is widely used . Key steps include:

- Nucleophilic substitution : Reacting 2-chlorobenzimidazole derivatives with 3-(isopropylamino)-2-hydroxypropanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy side chain.

- Protection/deprotection strategies : Hydroxyl and amino groups may require protection (e.g., tert-butyldimethylsilyl [TBS] groups) to avoid side reactions .

Yield optimization (60–85%) depends on temperature control (60–80°C), solvent polarity (DMF > DMSO), and stoichiometric ratios (1:1.2 benzimidazole:propanol derivative) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

- Spectroscopy :

- Chromatography :

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

A 2D-QSAR model using a dataset of 131 benzimidazole derivatives identified critical descriptors:

- Hydrophobic substituents at the 5-position increase antiviral activity (e.g., IC₅₀ improvement vs. Hepatitis B Virus) .

- Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring enhance antimicrobial potency by disrupting bacterial membrane potential .

Validation metrics (R² > 0.85, Q² > 0.7) support predictive accuracy for cytotoxicity (MTT assay, MDA-MB-231 cell line) .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Metabolic stability assays : Liver microsome studies (e.g., rat S9 fraction) identify rapid hydroxylation of the isopropyl group as a key inactivation pathway .

- Prodrug modification : Acetylation of the hydroxypropoxy moiety improves oral bioavailability (e.g., AUC increased 3-fold in murine models) .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations, revealing tissue-specific accumulation (e.g., 3× higher in gastric mucosa vs. plasma) .

Q. How does stereochemistry impact biological activity, and what methods separate enantiomers?

The hydroxypropoxy side chain introduces a chiral center. Enantiomers show divergent activities:

- (R)-configuration : Higher affinity for proton pump inhibition (IC₅₀ = 0.8 µM vs. 3.2 µM for (S)-form) .

- Chiral resolution :

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.